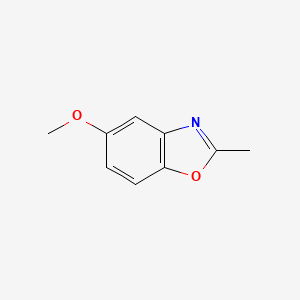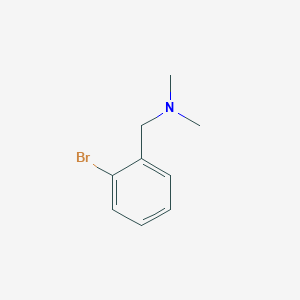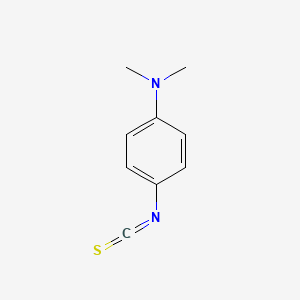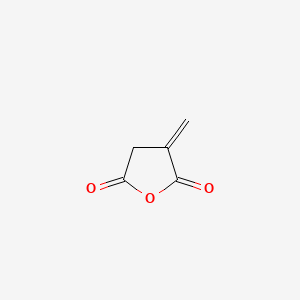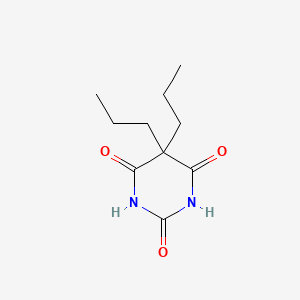
Ethyldiphenylphosphine
概要
説明
Ethyldiphenylphosphine is a useful research compound. Its molecular formula is C14H15P and its molecular weight is 214.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151254. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Stereochemistry in Organic Reactions
A study by Buss et al. (1984) investigated the stereo-specific elimination reactions of ethyldiphenylphosphine oxide, contributing to our understanding of stereoselectivity in organic synthesis.
Structural Chemistry
Rabis et al. (2002) examined the structure of this compound-dithiomonometaphosphoryl chloride, elucidating the molecular configurations of phosphine-stabilized compounds (Rabis et al., 2002).
Catalysis in Polymerization
Noda et al. (2009) explored the application of phosphine sulfonate nickel complexes in ethylene polymerization, revealing the catalytic potentials of phosphine-based complexes (Noda et al., 2009).
Ligand Reactivity with Metals
Muñoz et al. (2011) studied the reactivity of an N-pyrazole, P-phosphine hybrid ligand with various metal precursors, demonstrating the versatility of phosphine ligands in coordination chemistry (Muñoz et al., 2011).
Kinetic Studies
Topich and Lyon (1984) conducted kinetic studies on the reactions of this compound with molybdenum complexes, providing insights into reaction kinetics in organometallic chemistry (Topich & Lyon, 1984).
Synthetic, Structural, and Electrochemical Studies
Yan et al. (2020) explored the synthesis and characterization of diiron complexes with this compound, contributing to the field of organometallic chemistry (Yan et al., 2020).
Asymmetric Synthesis
Zhang et al. (2009) investigated the use of chiral palladium complexes in the asymmetric synthesis of diphosphine ligands, highlighting the importance of phosphine ligands in enantioselective synthesis (Zhang et al., 2009).
Safety and Hazards
Ethyldiphenylphosphine is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place, and the container should be kept tightly closed .
Relevant Papers There are several papers that discuss this compound. One paper discusses aminophosphine oxides and their wide range of applications as reagents or precursors and their involvement in a great number of transition-metal-mediated catalytic reactions . Another paper describes a highly efficient three-component reaction of alkyl acrylate, aldehyde, and dialkyl malonate using ethyl diphenylphosphine as an organocatalyst .
作用機序
Target of Action
Ethyldiphenylphosphine is primarily used as an organocatalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions, such as alkyl acrylate, aldehyde, and dialkyl malonate .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. It catalyzes a highly efficient three-component reaction of alkyl acrylate, aldehyde, and dialkyl malonate . The reactions are believed to proceed via Morita-Baylis-Hillman reactions of alkyl acrylate and aldehydes, followed by the Michael addition reactions of dialkyl malonates . The intermediate species formed in the phosphine-catalyzed MBH reaction are an effective organic base to catalyze the Michael addition reactions of dialkyl malonates to the preformed MBH adducts .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of highly functional compounds bearing hydroxyl groups and ester functions . These pathways are initiated by the Morita-Baylis-Hillman reactions and followed by Michael addition reactions .
Result of Action
The result of this compound’s action is the formation of highly functional compounds bearing hydroxyl groups and ester functions . These compounds can be easily prepared in moderate to good yields according to the one-step procedure .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the reactions it catalyzes can be affected by the concentrations of the reactants, the temperature, and the pH of the reaction environment. Additionally, this compound should be stored in a cool, well-ventilated place away from heat sources and oxidizing agents .
生化学分析
Biochemical Properties
Ethyldiphenylphosphine plays a significant role in biochemical reactions, particularly in catalysis. It acts as a ligand, forming complexes with metal ions that can catalyze various chemical reactions. For example, it is used in hydroformylation reactions, where it interacts with metal catalysts to facilitate the addition of a formyl group to alkenes. The compound’s ability to stabilize metal complexes makes it an essential component in these reactions. This compound interacts with enzymes and proteins that contain metal cofactors, enhancing their catalytic activity and stability .
Cellular Effects
This compound influences various cellular processes by interacting with metal-containing enzymes and proteins. It can affect cell signaling pathways by modulating the activity of metal-dependent enzymes involved in signal transduction. Additionally, it impacts gene expression by stabilizing metal complexes that act as transcription factors or cofactors in gene regulatory processes. The compound also plays a role in cellular metabolism by enhancing the activity of metal-dependent enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with metal ions. It forms stable complexes with metal ions, which can then interact with biomolecules such as enzymes and proteins. These interactions can lead to enzyme activation or inhibition, depending on the specific metal ion and enzyme involved. The compound can also influence gene expression by stabilizing metal complexes that act as transcription factors, thereby affecting the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to stabilize metal-containing enzymes and proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance the activity of metal-dependent enzymes and proteins, leading to beneficial effects on cellular function. At high doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes. Studies have shown that there is a threshold dose beyond which the compound’s adverse effects outweigh its benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those that involve metal-dependent enzymes. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various substrates. The compound can influence metabolic flux and metabolite levels by modulating the activity of these enzymes. Additionally, it can affect the levels of cofactors required for enzyme activity, thereby impacting overall metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to specific transport proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s distribution is influenced by its affinity for metal ions and its ability to form stable complexes. This can lead to its accumulation in specific tissues or cellular compartments where metal-dependent processes are active .
Subcellular Localization
This compound is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. It can be directed to specific organelles such as the mitochondria or endoplasmic reticulum, where metal-dependent processes are prevalent. The compound’s activity and function can be influenced by its subcellular localization, as it interacts with enzymes and proteins within these compartments .
特性
IUPAC Name |
ethyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15P/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOIAOOSKMHJOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073207 | |
| Record name | Phosphine, ethyldiphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607-01-2 | |
| Record name | Ethyldiphenylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphine, ethyldiphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 607-01-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151254 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphine, ethyldiphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyldiphenylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Ethyldiphenylphosphine?
A1: this compound has the molecular formula C14H15P and a molecular weight of 214.26 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers commonly employ Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, 13C NMR spectroscopy, and 31P NMR spectroscopy to characterize this compound and its complexes. [, , , , , ]
Q3: Are there any characteristic spectroscopic signals for this compound complexes?
A3: Yes, the presence of this compound coordination to a metal center can be confirmed by 31P NMR spectroscopy. Additionally, the P–H stretching band in the infrared region around 2420 cm-1 is characteristic of phosphonium compounds derived from this compound. [, ]
Q4: Is this compound stable under ambient conditions?
A4: this compound is relatively stable under ambient conditions but can undergo oxidation to this compound oxide (C14H15OP) upon exposure to air. [, , ]
Q5: What are the applications of this compound in material science?
A5: this compound-coordinated copper iodide nanoclusters, specifically [Cu4I4(PPh2Et)4], exhibit promising optical properties, including high transparency in visible and near-infrared wavelengths, near-unity quantum yield, and high light yield. These properties make them suitable for applications in photonics, such as X-ray imaging and low-loss waveguiding in optical fibers. []
Q6: How does this compound function as a ligand in catalysis?
A6: this compound acts as a supporting ligand, coordinating to transition metal centers, such as nickel, to form catalytically active complexes. The steric and electronic properties of this compound can influence the reactivity and selectivity of these catalysts. [, ]
Q7: Can you provide an example of a reaction where this compound plays a crucial role in controlling regioselectivity?
A7: In the nickel-catalyzed hydroaminoalkylation of unactivated alkenes, this compound promotes linear regioselectivity, leading to the formation of specific regioisomers. This regiocontrol is attributed to the steric bulk of the this compound ligand. []
Q8: Have computational methods been used to study this compound and its complexes?
A8: Yes, computational studies, including density functional theory (DFT) calculations, have been employed to investigate the structural and electronic properties of this compound complexes, providing insights into their reactivity and catalytic mechanisms. []
Q9: How do structural modifications of this compound affect its properties?
A9: Altering the substituents on the phosphorus atom in this compound can significantly impact its steric and electronic properties. For instance, replacing the ethyl group with bulkier groups can lead to enhanced regioselectivity in catalytic reactions. [, ]
Q10: What are some strategies for improving the stability of this compound?
A10: Storing this compound under an inert atmosphere, such as nitrogen or argon, can prevent its oxidation. Additionally, formulating it as a solid complex with a metal salt can enhance its stability. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


